Diphenylphosphinoethyl-PSS
Description
Diphenylphosphinoethyl-PSS (hypothetical structure inferred from nomenclature) is a phosphine-based ligand functionalized with a poly(styrenesulfonate) (PSS) backbone. This compound combines the electron-rich diphenylphosphinoethyl group with the water-soluble PSS polymer, making it suitable for applications in catalysis, nanotechnology, and materials science. The phosphine moiety facilitates coordination with transition metals (e.g., palladium, platinum), while the sulfonate groups enhance solubility in polar solvents .
Properties
CAS No. |
193404-80-7 |
|---|---|
Molecular Formula |
C49H77O12PSi8 |
Molecular Weight |
1113.8 g/mol |
IUPAC Name |
2-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C49H77O12PSi8/c1-3-21-41(22-4-1)62(42-23-5-2-6-24-42)39-40-63-50-64(43-25-7-8-26-43)53-67(46-31-13-14-32-46)55-65(51-63,44-27-9-10-28-44)57-69(48-35-17-18-36-48)58-66(52-63,45-29-11-12-30-45)56-68(54-64,47-33-15-16-34-47)60-70(59-67,61-69)49-37-19-20-38-49/h1-6,21-24,43-49H,7-20,25-40H2 |
InChI Key |
WMFHTIJCSNSMDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
Canonical SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares Diphenylphosphinoethyl-PSS with three structurally related compounds from the provided evidence:
Key Observations:
- Phosphine vs. Phosphite: this compound and the compound in feature phosphine groups, which are stronger electron donors compared to the phosphite group in . This makes phosphine derivatives more effective in metal coordination for catalysis .
- Sulfonate Functionality: Unlike the purely aromatic sulfonate in , this compound integrates sulfonate into a polymer backbone, enhancing stability and solubility in aqueous systems.
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